

3-Chloro-2-fluorophenylboronic acid molecular structure

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Compound of Interest

Compound Name: 3-Chloro-2-fluorophenylboronic acid

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An In-depth Technical Guide to the Molecular Structure of **3-Chloro-2-fluorophenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluorophenylboronic acid is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science. Its utility as a building block, particularly in palladium-catalyzed cross-coupling reactions, allows for the introduction of the 3-chloro-2-fluorophenyl moiety into complex molecular architectures. This guide provides a detailed examination of its molecular structure, physicochemical properties, and spectroscopic characteristics. It also includes representative experimental protocols for its synthesis and characterization, designed to be a valuable resource for researchers in drug discovery and organic synthesis.

Molecular Structure and Properties

3-Chloro-2-fluorophenylboronic acid, with the chemical formula $C_6H_5BClFO_2$, is a disubstituted phenylboronic acid. The core structure consists of a benzene ring functionalized with a boronic acid group [-B(OH)₂], a chlorine atom, and a fluorine atom at positions 3 and 2, respectively, relative to the boronic acid substituent. This specific substitution pattern imparts unique reactivity and conformational properties to the molecule.

Key physicochemical data are summarized in the table below.

Property	Value	Reference
IUPAC Name	(3-Chloro-2-fluorophenyl)boronic acid	[1]
CAS Number	352535-82-1	[1]
Chemical Formula	C ₆ H ₅ BClFO ₂	[1]
Molecular Weight	174.37 g/mol	[2]
Appearance	White to almost white powder/crystal	[3]

In the solid state, phenylboronic acids typically form dimeric structures through intermolecular hydrogen bonding between the hydroxyl groups of the boronic acid moieties. It is highly probable that **3-Chloro-2-fluorophenylboronic acid** adopts a similar dimeric arrangement, a structural motif that has been confirmed by X-ray crystallography for related compounds like 2-fluorophenylboronic acid and 3-fluorophenylboronic acid.[\[4\]](#)[\[5\]](#)

Figure 1: Molecular structure of **3-Chloro-2-fluorophenylboronic acid**.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **3-Chloro-2-fluorophenylboronic acid**. While specific spectra for this exact isomer are available from commercial suppliers, the following table summarizes the expected spectroscopic characteristics based on data from closely related analogues and fundamental principles.[\[6\]](#)[\[7\]](#)

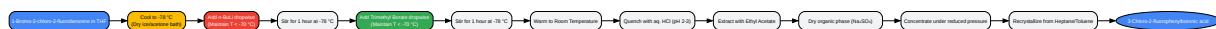
Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic region (approx. 7.0-8.0 ppm): Three signals corresponding to the aromatic protons, exhibiting complex splitting patterns due to H-H and H-F couplings.- Boronic acid protons [-B(OH)₂]: A broad singlet, which is exchangeable with D₂O, typically observed between 4.0 and 8.0 ppm, and its position can be concentration-dependent.[7]
¹³ C NMR	<ul style="list-style-type: none">- Aromatic region (approx. 115-165 ppm): Six distinct signals for the aromatic carbons. The carbon attached to fluorine (C-F) will appear as a doublet with a large coupling constant (¹J_{C-F}). Other carbons will show smaller C-F couplings.The carbon attached to the boron (C-B) signal is often broad.
¹⁹ F NMR	<ul style="list-style-type: none">- A single resonance for the fluorine atom, with its chemical shift influenced by the electronic environment. For aryl fluorides, this is typically in the range of +80 to +170 ppm relative to CFCI₃.[8] The signal will be split by neighboring aromatic protons.
¹¹ B NMR	<ul style="list-style-type: none">- A single, broad signal characteristic of a tri-coordinated boron atom in a boronic acid, typically appearing in the range of 18-30 ppm.[7]
IR (Infrared)	<ul style="list-style-type: none">- O-H stretch: A broad band around 3200-3500 cm⁻¹.- B-O stretch: A strong band around 1330-1380 cm⁻¹.- C-F stretch: A strong band in the 1100-1300 cm⁻¹ region.- C-Cl stretch: A band in the 600-800 cm⁻¹ region.
MS (Mass Spec.)	<ul style="list-style-type: none">- ESI-MS: Expected [M-H]⁻ ion at m/z 172.9982. The isotopic pattern will be characteristic of a molecule containing one chlorine atom.

Experimental Protocols

Representative Synthesis via Lithiation-Borylation

The following is a representative protocol for the synthesis of arylboronic acids, adapted from established procedures for similar compounds.^[9] This method involves the lithiation of a suitable haloaromatic precursor followed by quenching with a boron electrophile.

Workflow:



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Figure 2: General workflow for the synthesis of **3-Chloro-2-fluorophenylboronic acid**.

Methodology:

- Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-chloro-2-fluorobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
- Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) in hexanes (1.1 equiv.) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
- Borylation: Slowly add trimethyl borate (1.5 equiv.) to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, stir the mixture at -78 °C for an additional hour.
- Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding 2 M hydrochloric acid until the pH of the aqueous phase is between 2 and 3.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or silica gel chromatography to yield the final product.

Protocol for NMR Sample Preparation and Analysis

- Sample Preparation: Accurately weigh approximately 5-10 mg of **3-Chloro-2-fluorophenylboronic acid** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube.
- ^1H NMR Acquisition: Acquire a standard proton spectrum. To confirm the $\text{B}(\text{OH})_2$ protons, add a drop of D_2O to the NMR tube, shake, and re-acquire the spectrum; the $\text{B}(\text{OH})_2$ peak should diminish or disappear.^[7]
- Multinuclear NMR: Acquire ^{13}C , ^{19}F , and ^{11}B NMR spectra. These often require longer acquisition times than ^1H NMR. Use appropriate standards for chemical shift referencing.
- Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine relative proton ratios.

Applications in Research and Development

3-Chloro-2-fluorophenylboronic acid is a valuable reagent primarily used in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp^2 -hybridized carbon atoms.^[10]

Key Application Areas:

- Pharmaceutical Development: Used as a key intermediate in the synthesis of complex organic molecules for new drug candidates. The chloro and fluoro substituents can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.^[11]
- Organic Synthesis: Serves as a versatile building block for constructing biaryl and other complex aromatic systems.^[11]

- Materials Science: Employed in the synthesis of advanced materials, such as polymers and nanomaterials, where the specific electronic properties of the fluorinated aromatic ring are desired.[11]
- Agrochemicals: Utilized in the development of novel pesticides and herbicides.[11]

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